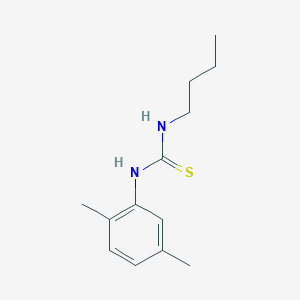

1-Butyl-3-(2,5-dimethylphenyl)thiourea

Description

Properties

IUPAC Name |

1-butyl-3-(2,5-dimethylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2S/c1-4-5-8-14-13(16)15-12-9-10(2)6-7-11(12)3/h6-7,9H,4-5,8H2,1-3H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKDHKPGYXYIDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NC1=C(C=CC(=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-(2,5-dimethylphenyl)thiourea can be synthesized through the reaction of 2,5-dimethylphenyl isothiocyanate with butylamine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-(2,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiourea group can yield corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific conditions like elevated temperatures.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic derivatives, depending on the electrophile used.

Scientific Research Applications

Enzyme Inhibition Studies

Thiourea derivatives, including 1-butyl-3-(2,5-dimethylphenyl)thiourea, have been investigated for their potential as enzyme inhibitors. Research has shown that various thiourea compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. For instance, studies have reported IC50 values indicating significant inhibitory effects against these enzymes, suggesting potential therapeutic applications in treating cognitive disorders .

Anticancer Activity

Thiourea derivatives have also been explored for their anticancer properties. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, certain derivatives showed IC50 values ranging from 3 to 20 µM against pancreatic and breast cancer cell lines. This indicates their potential as lead compounds in the development of new anticancer therapies .

Antioxidant Properties

Research indicates that thiourea derivatives possess antioxidant activities that can scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage associated with aging and various diseases. Studies have reported high reducing potentials for certain thiourea compounds when tested against ABTS and DPPH free radicals .

Environmental Applications

Thioureas are being studied for their ability to detect heavy metals such as mercury due to their sensitivity in spectrofluorimetric techniques. The ability of these compounds to bind with toxic metals makes them valuable in environmental monitoring and remediation efforts .

Case Study 1: Enzyme Inhibition

In a comparative study of thiourea derivatives, this compound was evaluated alongside other compounds for its AChE inhibitory activity. The compound exhibited significant inhibition with an IC50 value comparable to established inhibitors, highlighting its potential as a therapeutic agent in neurodegenerative disease management .

Case Study 2: Anticancer Efficacy

A series of experiments were conducted on various thiourea derivatives, including this compound, where they were tested against breast cancer cell lines. Results indicated that this compound could induce apoptosis in cancer cells at low concentrations, suggesting its potential application in cancer therapy .

Mechanism of Action

The mechanism of action of 1-Butyl-3-(2,5-dimethylphenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The thiourea group is crucial for this interaction, as it can form hydrogen bonds and other interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Thiourea derivatives vary widely based on substituent groups, which dictate their reactivity, stability, and biological activity. Below is a comparative analysis:

Table 1: Structural Comparison of Thiourea Derivatives

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The 2,5-dimethylphenyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups (e.g., fluorine in 1-butyl-3-(2-fluorophenyl)thiourea), which alter reactivity and target interactions .

- Alkyl Chain Length : Butyl groups improve membrane permeability compared to shorter chains (e.g., ethyl or methyl in other derivatives) .

Key Insights:

- Anti-Photosynthetic Activity : The 2,5-dimethylphenyl group is associated with PET inhibition, as seen in N-(2,5-dimethylphenyl)carboxamides, suggesting analogous applications for this compound .

- Antimicrobial vs. Anticancer Efficacy : Indole-containing thioureas (e.g., ) show broader activity spectra due to aromatic stacking interactions, whereas simpler derivatives (e.g., 1-butyl-3-(3-ethoxyphenyl)thiourea) prioritize solubility and metabolic stability .

Physicochemical Properties and Stability

- Stability : Thioureas with 2,5-dimethylphenyl groups exhibit stability under neutral conditions but may degrade in acidic/basic environments, as observed in similar compounds .

- NMR Characterization : Related compounds (e.g., 3,5-dimethylphenyl cyclohexyl thiourea) show distinct 1H NMR signals for aromatic protons (~6.5–7.5 ppm) and thiourea NH protons (~9–10 ppm), aiding structural verification .

Q & A

Q. How can researchers optimize the synthesis of 1-Butyl-3-(2,5-dimethylphenyl)thiourea to achieve high yields and purity?

Methodological Answer:

- Stepwise Synthesis : Use a multi-step approach with controlled reaction conditions (e.g., inert atmosphere, temperature gradients between 50–80°C, and pH stabilization) to minimize side reactions like oxidation or hydrolysis .

- Analytical Monitoring : Employ HPLC for real-time tracking of reaction progress and NMR (¹H/¹³C) to confirm intermediate formation (e.g., characteristic thiourea NH peaks at δ 8.5–9.5 ppm in DMSO-d₆) .

- Purification : Utilize column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol to isolate high-purity crystals .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Confirmation :

- NMR : Analyze NH proton coupling patterns (e.g., doublets for thiourea protons) and carbon shifts (C=S at δ ~180 ppm) .

- FT-IR : Identify thiourea C=S stretching vibrations at 1250–1350 cm⁻¹ and N-H stretches at 3200–3400 cm⁻¹ .

Q. How can researchers screen the biological activity of this compound in preclinical studies?

Methodological Answer:

- Assay Design :

- Antimicrobial : Perform microdilution assays (MIC determination) against S. aureus and E. coli using 96-well plates .

- Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Dose Optimization : Test concentrations from 1–100 µM, using DMSO as a vehicle control (<1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

- Refinement Protocols : Use SHELXL to model hydrogen bonding (e.g., N-H···S interactions) and analyze intramolecular planarities (r.m.s. deviations <0.12 Å) .

- Torsion Angle Analysis : Validate thioamide tautomerism via C-N-C-S dihedral angles (e.g., ~174.5° for planar conformation) and compare with DFT-optimized structures .

- Validation Tools : Apply checkCIF/PLATON to flag outliers (e.g., ADPs, bond distances) and ensure compliance with IUCr standards .

Q. What strategies are effective in resolving contradictory bioactivity data for thiourea derivatives in pharmacological studies?

Methodological Answer:

- Comparative SAR Studies : Systematically vary substituents (e.g., 2,5-dimethyl vs. 3-ethoxy groups) and correlate with activity trends using regression models .

- Mechanistic Probes : Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like COX-2 or β-lactamases, followed by MD simulations for stability validation .

- Data Triangulation : Cross-validate in vitro results with in silico ADMET predictions (e.g., SwissADME) and in vivo toxicity screens (e.g., zebrafish models) .

Q. How can researchers investigate the reaction mechanisms of this compound in organocatalytic or metal-complexation reactions?

Methodological Answer:

- Kinetic Profiling : Monitor reaction rates via UV-Vis spectroscopy under varying catalyst loads (e.g., 1–10 mol%) and temperatures .

- Isolation of Intermediates : Use cold trapping (-78°C) or ESI-MS to capture transient species (e.g., thioimidate intermediates) .

- Computational Modeling : Apply Gaussian09 with B3LYP/6-31G(d) to map energy profiles for thiourea-mediated nucleophilic substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.